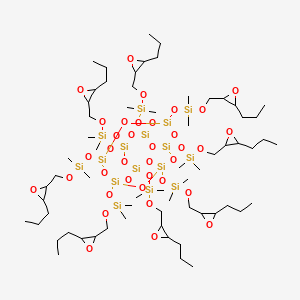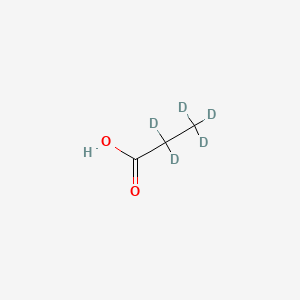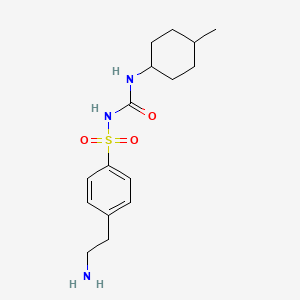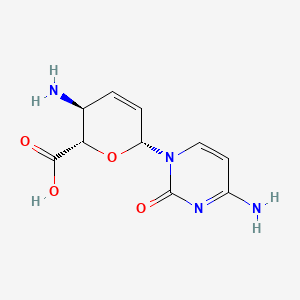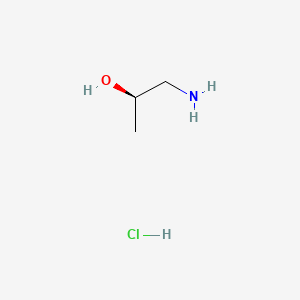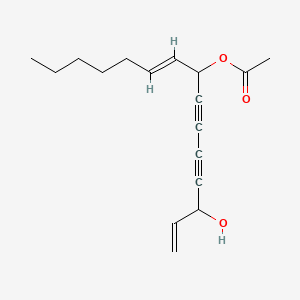
8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol is a complex organic compound with the molecular formula C17H22O3 and a molecular weight of 274.36 g/mol . This compound is known for its unique structure, which includes an acetoxy group, a diene, and a diyn moiety. It is primarily derived from various botanical sources such as Jatropha carcas L., Verbena officinalis L., and others .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diene: The initial step involves the formation of the diene structure through a series of elimination reactions.
Incorporation of the Diyn Moiety: The diyn group is introduced via coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Acetoxylation: The final step involves the acetoxylation of the compound, typically using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the diene and diyn groups into alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products
The major products formed from these reactions include epoxides, ketones, alkanes, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Wirkmechanismus
The mechanism of action of 8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
8-Acetoxypentadeca-1,9Z-diene-4,6-diyn-3-ol can be compared with other similar compounds such as:
8-Hydroxyquinoline: Known for its antimicrobial properties.
8-Methoxypsoralen: Used in the treatment of skin disorders.
8-Azidoadenosine: Studied for its antiviral activities.
The uniqueness of this compound lies in its distinct structure, which imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "1,5-hexadiyne", "4-pentyn-1-ol", "Acetic anhydride", "Pyridine", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 3-hydroxy-1,5-hexadiene\n- React 1,5-hexadiyne with 4-pentyn-1-ol in the presence of sodium hydroxide and methanol to yield 3-hydroxy-1,5-hexadiene.\n- Purify the product using chloroform extraction and drying with sodium sulfate.", "Step 2: Synthesis of 3-hydroxypentadeca-1,9-dien-4,6-diyn-8-ol\n- React 3-hydroxy-1,5-hexadiene with acetic anhydride and pyridine to yield 3-hydroxypentadeca-1,9-dien-4,6-diyn-8-ol.\n- Purify the product using column chromatography.", "Step 3: Synthesis of 3-Hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate\n- React 3-hydroxypentadeca-1,9-dien-4,6-diyn-8-ol with acetic anhydride and pyridine to yield 3-Hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate.\n- Purify the product using column chromatography." ] } | |
CAS-Nummer |
41682-30-8 |
Molekularformel |
C17H22O3 |
Molekulargewicht |
274.35 g/mol |
IUPAC-Name |
3-hydroxypentadeca-1,9-dien-4,6-diyn-8-yl acetate |
InChI |
InChI=1S/C17H22O3/c1-4-6-7-8-9-13-17(20-15(3)18)14-11-10-12-16(19)5-2/h5,9,13,16-17,19H,2,4,6-8H2,1,3H3 |
InChI-Schlüssel |
BSDJVZWJXREWPD-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC(C#CC#CC(C=C)O)OC(=O)C |
Kanonische SMILES |
CCCCCC=CC(C#CC#CC(C=C)O)OC(=O)C |
Aussehen |
Oil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


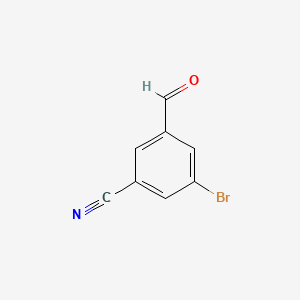

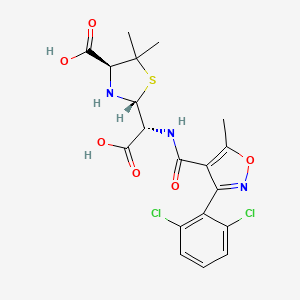
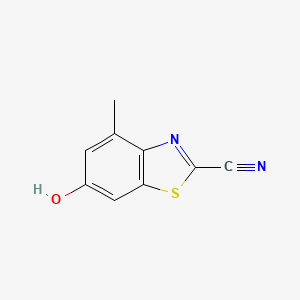

![(3R,4aR,6aR,9aS,9bR)-3-ethenyl-3,4a,7,7,9a-pentamethyl-2,5,6,6a,9,9b-hexahydro-1H-cyclopenta[f]chromen-8-one](/img/structure/B592721.png)
